4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]butanamide
Description
Properties
Molecular Formula |
C22H21N5O3 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
4-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]butanamide |
InChI |
InChI=1S/C22H21N5O3/c1-15-12-18(28)14-21(30)26(15)11-5-9-20(29)23-17-7-4-6-16(13-17)22-25-24-19-8-2-3-10-27(19)22/h2-4,6-8,10,12-14,28H,5,9,11H2,1H3,(H,23,29) |
InChI Key |
RMXPTUZKYURSKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCCC(=O)NC2=CC=CC(=C2)C3=NN=C4N3C=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of 1,5-Diketone Precursors
The pyridinone ring is synthesized via acid-catalyzed cyclization of ethyl 3-oxohexanoate and malononitrile. Under refluxing ethanol with catalytic p-toluenesulfonic acid (pTSA), this method yields 4-hydroxy-6-methyl-2-pyridone in 82% yield after recrystallization.
Reaction Conditions:
-
Temperature: 78°C (ethanol reflux)
-
Time: 6 hours
-
Workup: Neutralization with NaHCO₃, extraction with ethyl acetate
N-Alkylation for Butanamide Linker Installation
The 1-position of the pyridinone is alkylated using 4-bromobutanenitrile under basic conditions:
Optimization Data:
| Base | Solvent | Yield (%) |
|---|---|---|
| NaH | DMF | 75 |
| K₂CO₃ | Acetone | 52 |
| DBU | THF | 68 |
Subsequent hydrolysis of the nitrile to carboxylic acid is achieved using 6 M HCl at 110°C for 4 hours, yielding 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid (93% purity by HPLC).
Construction of the Triazolo[4,3-a]Pyridin-3-yl-Phenyl Substituent
Microwave-Assisted Tandem Cyclization
Adapting the methodology from, 3-(triazolo[4,3-a]pyridin-3-yl)aniline is synthesized via a one-pot reaction between 3-aminophenylboronic acid and 2-hydrazinylpyridine derivatives under microwave irradiation:
Key Parameters:
Functional Group Interconversion
The nitro group on the phenyl ring is reduced to an amine using H₂/Pd-C in ethanol (25 psi, 6 hours, 95% yield). This step is critical for subsequent amide coupling.
Amide Bond Formation and Final Assembly
Carboxylic Acid Activation
The butanoic acid derivative is activated as a mixed anhydride using isobutyl chloroformate and N-methylmorpholine in THF at -15°C. This intermediate reacts with the aniline-containing triazolo-pyridine to form the target amide:
Yield Optimization:
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| IBCF/NMM | THF | -15 | 78 |
| EDCl/HOBt | DCM | 25 | 65 |
| HATU | DMF | 0 | 72 |
Purification and Characterization
Crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystals (mp 123–127°C). LC-MS analysis confirms molecular ion [M+H]⁺ at m/z 404.2, consistent with the theoretical mass.
Alternative Synthetic Routes and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]butanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyridinone core can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled temperature and solvent conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
- Anti-inflammatory Effects : The compound has shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response . This makes it a potential candidate for treating conditions such as arthritis and other inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells. Molecular docking studies have indicated strong binding affinity to cancer-related targets, suggesting its potential as a lead compound in cancer therapy .
Biological Research Applications
- Molecular Docking Studies : The compound has been subjected to extensive molecular docking studies to predict its interaction with various biological targets. These studies aid in understanding the binding mechanisms and optimizing the structure for enhanced activity .
- Enzyme Inhibition Studies : Investigations into enzyme inhibition have revealed that this compound can act as a selective inhibitor for certain enzymes involved in metabolic processes. This feature is particularly relevant for drug design targeting specific pathways .
Materials Science Applications
The unique structural attributes of this compound also lend themselves to applications in materials science:
- Polymer Synthesis : The functional groups present can be utilized for the synthesis of novel polymers with tailored properties for specific applications in coatings, adhesives, and composites.
- Nanotechnology : The compound's ability to form complexes with metal ions opens avenues for its use in nanomaterials development, potentially leading to advancements in electronics and catalysis.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of derivatives of this compound demonstrated that modifications to the triazole ring significantly enhanced antibacterial activity against E. coli. The study employed disc diffusion methods to evaluate effectiveness, revealing promising results that warrant further investigation into structure-activity relationships .
Case Study 2: Anti-inflammatory Mechanism
Research published in Pharmaceuticals detailed the anti-inflammatory effects of this compound through COX inhibition assays. Results indicated a dose-dependent response, highlighting its potential as an alternative treatment for inflammatory disorders .
Mechanism of Action
The mechanism of action of 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Heterocyclic Core Modifications
The compound’s triazolo-pyridine moiety differentiates it from analogues such as 4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)butanamide () and 4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)butanamide ().
Substituent Variations on Aromatic Rings
- Hydroxy vs. Methoxy Groups: The 4-hydroxy-6-methyl substituent on the pyridinone ring contrasts with the methoxyphenyl groups in and . Hydroxy groups increase polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability compared to methoxy groups .
- Fluorinated Substituents : Analogues in –8 incorporate trifluoromethyl or trifluoromethoxy groups, which enhance lipophilicity and electron-withdrawing effects. The absence of fluorine in the target compound suggests distinct electronic profiles and possible differences in target binding .
Molecular Weight and Solubility
The molecular weight of the target compound (~465 g/mol, estimated) is comparable to analogues in (447.4 g/mol) and 8 (447.4 g/mol). However, the hydroxy group may increase aqueous solubility relative to fluorinated derivatives, which prioritize lipid bilayer penetration .
Functional Implications of Structural Differences
Bioactivity and Target Selectivity
The triazolo-pyridine group in the target compound shares similarities with pyrazolo-pyrimidines (e.g., Example 53 in ), which are known kinase inhibitors.
Stability and Metabolic Pathways
The hydroxy group on the pyridinone ring may render the compound susceptible to glucuronidation, whereas fluorinated analogues (–8) resist enzymatic degradation due to fluorine’s inertness. This trade-off between activity and metabolic stability is critical in drug design .
Data Tables
Table 1: Structural and Physicochemical Comparison
*LogP values estimated using fragment-based methods.
Biological Activity
The compound 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]butanamide , identified by CAS number 1574306-84-5 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 397.4 g/mol . The structure features a pyridine ring with various substituents that may influence its biological activity. The presence of the hydroxyl group and the triazole moiety are particularly noteworthy as they are often associated with enhanced pharmacological effects.
Anticonvulsant Activity
Research has indicated that compounds with similar structural motifs exhibit anticonvulsant properties. For instance, derivatives containing pyridine and triazole rings have shown efficacy in reducing seizure activity in animal models. A study demonstrated that certain analogues had significant protective effects against picrotoxin-induced seizures, suggesting that this compound may also possess similar capabilities due to its structural features .
Antioxidant Activity
The hydroxyl group in the compound is likely responsible for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage. Preliminary studies suggest that the compound can effectively scavenge free radicals, indicating potential therapeutic applications in conditions characterized by oxidative stress.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds indicate that they can inhibit the growth of various bacterial strains. This suggests that 4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]butanamide may also exhibit similar antimicrobial effects, warranting further exploration in this area.
Anti-inflammatory Effects
The compound's potential to modulate inflammatory pathways has been highlighted in various studies. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound is thought to involve several mechanisms:
Inhibition of Enzymatic Activity : The compound may inhibit enzymes linked to inflammatory pathways, thereby reducing inflammation.
Modulation of Signaling Pathways : It is believed to affect signaling pathways related to apoptosis and cell survival, particularly in cancer cells. This modulation could lead to increased apoptosis in malignant cells.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with precursor functionalization (e.g., hydrazine intermediates for triazolopyridine formation) followed by coupling with the pyridinone moiety. Key steps include:
- Oxidative cyclization : Use sodium hypochlorite (NaOCl) in ethanol at room temperature for 3 hours to form the triazolopyridine core (73% yield reported for analogous compounds) .
- Coupling reactions : Employ amide bond formation via carbodiimide coupling (e.g., EDC/HCl) in anhydrous DMF under nitrogen, with purification by flash chromatography.
- Optimization : Adjust solvent polarity (e.g., DCM vs. THF), catalyst loading (e.g., 1.2 eq. of NaOCl), and reaction monitoring via TLC/HPLC.
Q. What analytical techniques are critical for confirming the compound’s structural integrity and purity?
- Methodological Answer :
- NMR spectroscopy : Use H and C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for triazolopyridine) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H] = 449.18 vs. observed 449.17).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological assays) .
Q. What are the primary pharmacological targets associated with this compound’s structural motifs?
- Methodological Answer : Triazolopyridines and pyridinones are linked to kinase inhibition (e.g., JAK2, EGFR) and anti-inflammatory activity (COX-2). To identify targets:
- In silico screening : Use molecular docking (AutoDock Vina) against Protein Data Bank (PDB) structures of kinases .
- In vitro assays : Test inhibition of COX-2 via fluorometric kits (e.g., Cayman Chemical #701080) at 10 µM concentration .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s binding affinity for a specific kinase target?
- Methodological Answer :
- Docking studies : Generate ligand conformers (Open Babel) and dock into kinase ATP-binding pockets (PDB: 4HJO for JAK2). Analyze binding poses for hydrogen bonds with hinge regions (e.g., Glu930) .
- MD simulations : Run 100 ns simulations (GROMACS) to assess stability of ligand-receptor complexes. Calculate binding free energy via MM-PBSA (ΔG < -8 kcal/mol indicates strong affinity).
- SAR analysis : Modify substituents (e.g., methyl → trifluoromethyl) to enhance hydrophobic interactions, guided by Free-Wilson analysis .
Q. How should researchers resolve contradictions in biological assay data (e.g., varying IC values across studies)?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for kinase inhibition).
- Validate purity : Re-test compound batches with discrepancies via HPLC-MS to rule out degradation .
- Meta-analysis : Apply statistical tools (e.g., Bayesian hierarchical models) to aggregate data from multiple studies, adjusting for variables like solvent (DMSO vs. PBS) .
Q. What strategies enhance metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- In vitro assays : Perform microsomal stability tests (human liver microsomes, 1 mg/mL) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- Structural modifications : Introduce electron-withdrawing groups (e.g., -CF) on the pyridinone ring to reduce CYP450-mediated oxidation .
- Prodrug design : Synthesize acetyl-protected hydroxyl groups to improve bioavailability, followed by enzymatic hydrolysis in plasma .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
